
PDZ1 Domain inhibitor peptide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PDZ1 结构域抑制肽是一种环状肽,靶向突触后致密区蛋白 95 (PSD-95) 的 PDZ1 结构域。 该肽通过与 GluR6 的 C 末端竞争结合 PDZ1 结构域,破坏 GluR6 和 PSD-95 之间的相互作用 . PDZ 结构域是参与各种细胞途径的蛋白质-蛋白质相互作用模块,包括信号转导、细胞-细胞连接、细胞极性、粘附和蛋白质运输 .
准备方法
PDZ1 结构域抑制肽的合成通常涉及固相肽合成 (SPPS)。该过程包括以下步骤:
氨基酸偶联: 将受保护的氨基酸顺序添加到固体树脂上。
环化: 通过连接肽的 N 末端和 C 末端形成环状结构。
纯化: 使用反相高效液相色谱 (HPLC) 等技术纯化肽。
工业生产方法可能涉及大规模 SPPS 和先进的纯化技术,以确保高产量和纯度。
化学反应分析
PDZ1 结构域抑制肽主要经历以下类型的反应:
取代反应: 涉及替换特定氨基酸残基以增强结合亲和力或稳定性。
环化反应: 形成环状肽以提高稳定性和生物利用度。
氧化和还原反应: 修饰特定残基以改变肽的特性。
这些反应中常用的试剂包括偶联剂,如 N,N’-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt),以及氧化剂和还原剂 . 这些反应产生的主要产物是具有增强稳定性和结合亲和力的环状肽。
科学研究应用
PDZ1 结构域抑制肽具有广泛的科学研究应用:
化学: 用作研究蛋白质-蛋白质相互作用和开发新的基于肽的药物的工具。
生物学: 研究 PDZ 结构域在细胞信号传导和蛋白质运输中的作用。
作用机制
PDZ1 结构域抑制肽通过结合 PSD-95 的 PDZ1 结构域发挥作用,从而破坏 PSD-95 与其结合伙伴(如 GluR6)之间的相互作用。这种破坏阻止了参与兴奋性毒性和其他病理过程的蛋白质复合物的形成。 该肽的作用机制涉及竞争性抑制,它与 PDZ1 结构域的天然配体竞争结合 .
相似化合物的比较
PDZ1 结构域抑制肽因其对 PSD-95 的 PDZ1 结构域具有高度特异性和亲和力而独一无二。类似化合物包括:
AVLX-144: 另一种靶向 PSD-95 的基于肽的抑制剂,用于卒中治疗研究.
小有机化合物: 旨在调节 PDZ 结构域,但与基于肽的抑制剂相比,通常具有较低的特异性和亲和力.
肽模拟物: 模拟肽结构并抑制蛋白质-蛋白质相互作用的合成化合物.
PDZ1 结构域抑制肽以其高效力、选择性和潜在的治疗应用而著称。
生物活性
The PDZ1 domain inhibitor peptide is a cyclic peptide that has garnered attention for its ability to disrupt specific protein-protein interactions, particularly involving the PDZ1 domain of proteins like PSD-95. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, experimental findings, and potential therapeutic applications.
Overview of PDZ Domains
PDZ (Postsynaptic Density 95, Discs Large, and Zonula Occludens) domains are protein interaction modules that play critical roles in various cellular processes, including cell signaling, synaptic transmission, and maintaining cellular architecture. PDZ domains typically recognize and bind to C-terminal peptides of target proteins, facilitating the assembly of protein complexes essential for cellular function.
The this compound specifically targets the PDZ1 domain of PSD-95, disrupting its interaction with the C-terminus of GluK2 (a kainate receptor subunit). This inhibition prevents the clustering of kainate receptors at synaptic sites, thereby influencing synaptic transmission and plasticity. The peptide competes with the C-terminal region of GluK2 for binding to PSD-95, effectively blocking downstream signaling pathways associated with these interactions .
In Vitro Studies
- Disruption of Protein Interactions : The PDZ1 inhibitor peptide has been shown to significantly disrupt the interaction between GluK2 and PSD-95 in vitro. This was demonstrated using co-immunoprecipitation assays where the presence of the inhibitor peptide reduced the binding affinity between these proteins .
- Neuroprotective Effects : In studies involving ischemic conditions, the PDZ1 inhibitor peptide exhibited protective effects on neurons by preventing excitotoxicity associated with excessive activation of kainate receptors. This suggests potential therapeutic applications in neurodegenerative diseases .
- Selectivity and Binding Affinity : The binding affinity of the this compound has been characterized using fluorescence polarization assays. The results indicate a high specificity for PDZ1 over other similar domains, highlighting its potential as a targeted therapeutic agent .
In Vivo Studies
In vivo experiments have demonstrated that administration of the this compound can mitigate neuronal damage following ischemic injury. Animal models showed improved survival rates and reduced neurological deficits when treated with this peptide compared to controls .
Case Studies
Several case studies illustrate the biological significance and therapeutic potential of the this compound:
- Case Study 1 : A study on ischemic stroke models revealed that treatment with the PDZ1 inhibitor peptide led to a significant reduction in infarct size and improved functional recovery compared to untreated animals .
- Case Study 2 : Research on neuropsychiatric disorders has indicated that modulation of PDZ-dependent interactions may provide new avenues for treatment. The PDZ1 inhibitor peptide was tested in models simulating conditions such as schizophrenia and bipolar disorder, showing promising results in restoring normal signaling pathways disrupted in these diseases .
Data Tables
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,5S,14S)-14-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-2-[(1R)-1-hydroxyethyl]-3,8,15-trioxo-1,4,9-triazacyclopentadecane-5-carbonyl]amino]propanoyl]amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H61N9O11/c1-20(2)30(38(57)58)46-32(51)21(3)42-34(53)28-15-16-29(50)41-18-8-6-10-27(36(55)47-31(22(4)48)37(56)45-28)44-35(54)26(9-5-7-17-39)43-33(52)25(40)19-23-11-13-24(49)14-12-23/h11-14,20-22,25-28,30-31,48-49H,5-10,15-19,39-40H2,1-4H3,(H,41,50)(H,42,53)(H,43,52)(H,44,54)(H,45,56)(H,46,51)(H,47,55)(H,57,58)/t21-,22+,25-,26-,27-,28-,30-,31-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRRADBJCXMGOW-RMLJCASOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C1CCC(=O)NCCCCC(C(=O)NC(C(=O)N1)C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CCC(=O)NCCCC[C@@H](C(=O)N1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H61N9O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
819.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。